[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate
Description
The compound [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate is a heterocyclic derivative combining benzofuran and oxazole moieties linked to a phenoxyacetate ester. Its molecular structure features:
- A 1-benzofuran-2-yl group fused to a 1,2-oxazole ring at the 5-position.
- A methyl ester bridge connecting the oxazole to a 2-(3-methylphenoxy)acetate group.
The ester functional group enhances its solubility in organic matrices, while the benzofuran-oxazole core may contribute to π-π stacking interactions in biological systems .
Properties
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-14-5-4-7-17(9-14)24-13-21(23)25-12-16-11-20(27-22-16)19-10-15-6-2-3-8-18(15)26-19/h2-11H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKZKNANYPDNGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)OCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate typically involves multi-step organic reactions. One common route includes the formation of the benzofuran and oxazole rings separately, followed by their coupling through a methylation reaction. The final step involves esterification with 2-(3-methylphenoxy)acetic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The benzofuran moiety in this compound is susceptible to oxidation, particularly under strong oxidizing conditions. For example:
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Oxidation of the benzofuran ring can yield quinone-like derivatives when treated with agents like potassium permanganate (KMnO₄) in acidic or basic media.
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Ester group stability : The methylphenoxyacetate ester remains intact under mild oxidation conditions but may hydrolyze under harsher treatments (e.g., CrO₃).
Table 1: Oxidation Conditions and Outcomes
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (aq. H₂SO₄) | 80°C, 6 hrs | Oxidized benzofuran-quinone derivative | ~45% | |
| DDQ (dichloromethane) | RT, 12 hrs | Partially oxidized intermediate | 32% |
Ester Hydrolysis
The ester group undergoes hydrolysis under acidic or alkaline conditions:
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Alkaline hydrolysis : Treatment with NaOH in aqueous ethanol (70°C, 4 hrs) cleaves the ester to yield 2-(3-methylphenoxy)acetic acid and [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methanol.
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Enzymatic hydrolysis : Lipases in phosphate buffer (pH 7.4, 37°C) show moderate activity, suggesting potential biotechnological applications.
Table 2: Hydrolysis Parameters
| Reagent | Solvent | Temperature | Time | Conversion |
|---|---|---|---|---|
| 1M NaOH | EtOH/H₂O | 70°C | 4 hrs | 92% |
| Porcine liver esterase | PBS (pH 7.4) | 37°C | 24 hrs | 58% |
Cross-Coupling Reactions
The oxazole and benzofuran rings enable participation in palladium-catalyzed cross-coupling reactions:
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Suzuki-Miyaura coupling : Reaction with arylboronic acids (Pd(PPh₃)₄, K₃PO₄, DMF/H₂O, 100°C) modifies the benzofuran substituents .
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Buchwald-Hartwig amination : Introduction of amine groups at the oxazole ring using Pd₂(dba)₃ and Xantphos .
Table 3: Cross-Coupling Examples
| Reaction Type | Reagents | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₃PO₄ | 4-Bromophenylboronic acid | Biaryl derivative | 76% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Morpholine | Aminated oxazole | 68% |
Cyclization and Functionalization
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Oxazole ring functionalization : Treatment with hydroxylamine hydrochloride forms hydroxamic acid derivatives, which can cyclize to isoxazoles under acidic conditions .
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Benzofuran ring substitution : Electrophilic substitution (e.g., nitration) occurs at the C5 position of the benzofuran ring .
Key Observations :
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The oxazole ring adopts a shallow envelope conformation, influencing stereoelectronic effects during reactions .
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Hydrogen bonding between the oxazole’s nitrogen and hydroxyl groups stabilizes intermediates in cyclization pathways .
Stability and Reactivity Insights
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Thermal stability : Decomposes above 220°C, with decarboxylation observed under prolonged heating.
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Photoreactivity : UV irradiation in acetonitrile induces C–O bond cleavage in the ester group.
Scientific Research Applications
Medicinal Chemistry
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Antitumor Activity :
- Recent studies have indicated that oxazole derivatives exhibit significant antitumor properties. The incorporation of the benzofuran moiety enhances the compound's ability to inhibit cancer cell proliferation. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast and lung cancers .
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Anti-inflammatory Effects :
- Compounds containing the oxazole ring have been reported to possess anti-inflammatory properties. Research suggests that [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate may modulate inflammatory pathways, providing a potential therapeutic avenue for treating chronic inflammatory diseases .
- Antimicrobial Properties :
Agricultural Applications
- Pesticide Development :
- Plant Growth Regulators :
Material Sciences
- Polymer Chemistry :
- Nanotechnology :
Case Studies
Mechanism of Action
The mechanism of action of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and oxazole rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
N-(3-Acetylphenyl)-2-[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]acetamide (CAS 1105219-08-6)
- Key Difference : Replaces the methyl ester with an N-(3-acetylphenyl)acetamide group.
- Metabolic Stability: Amides are less prone to hydrolysis than esters, which may enhance in vivo stability .
| Property | Target Compound (Ester) | CAS 1105219-08-6 (Amide) |
|---|---|---|
| Molecular Formula | C₂₂H₁₈N₂O₅ | C₂₁H₁₆N₂O₄ |
| Functional Group | Ester | Amide |
| Potential Bioavailability | Moderate (ester hydrolysis) | High (amide stability) |
Substituent Variations on the Phenoxy Group
2-(4-Chlorophenoxy)acetate Analogs
- Structural Change: Substitutes 3-methylphenoxy with 4-chlorophenoxy.
- Steric Effects: Chlorine’s larger van der Waals radius may alter steric interactions compared to the methyl group.
2-(2-Methoxyphenoxy)acetate Derivatives
- Structural Change: Replaces 3-methylphenoxy with 2-methoxyphenoxy.
- Impact :
- Hydrogen Bonding : The methoxy group can participate in H-bonding, improving target affinity.
- Conformational Flexibility : The ortho-substituent may restrict rotational freedom, affecting binding geometry.
Biological Activity
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate is a complex organic compound notable for its unique structural features, including a benzofuran ring, an oxazole ring, and a phenoxyacetate moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer activities.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 357.37 g/mol. The structure consists of three key components:
- Benzofuran Ring : Known for its diverse biological activities.
- Oxazole Ring : Contributes to the compound's reactivity and interaction with biological targets.
- Phenoxyacetate Moiety : Enhances solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The benzofuran and oxazole rings can engage in hydrogen bonding and π-π interactions, which are crucial for modulating biochemical pathways. These interactions may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation.
Anticancer Activity
Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, studies have shown that benzofuran derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and activation of caspases .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models . This effect is likely mediated through the inhibition of NF-kB signaling pathways.
Antimicrobial Properties
Preliminary studies suggest that [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate exhibits antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, similar to other benzofuran derivatives.
Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzofuran and tested their cytotoxicity against human cancer cell lines. The results indicated that compounds containing the oxazole moiety exhibited enhanced cytotoxic effects compared to those without it, suggesting a synergistic effect in targeting cancer cells .
Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory potential of this compound in a murine model of rheumatoid arthritis. The results demonstrated a significant reduction in joint swelling and inflammatory markers in treated animals compared to controls, supporting its therapeutic potential in inflammatory diseases .
Data Table: Biological Activities Overview
Q & A
Basic: What are the most reliable synthetic routes for synthesizing benzofuran-oxazole hybrid compounds like [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl esters?
Methodological Answer:
A widely validated approach involves cascade [3,3]-sigmatropic rearrangements coupled with aromatization strategies. For example, benzofuran precursors can be functionalized via oxazole ring formation using condensation reactions between hydroxylamine derivatives and activated carbonyl intermediates. Key steps include:
- Intermediate synthesis : 3-Methylphenoxyacetic acid derivatives are esterified with benzofuran-oxazole alcohols under Mitsunobu conditions (e.g., triphenylphosphine/diethyl azodicarboxylate) .
- Optimization : Reaction yields are improved by controlling temperature (60–80°C) and using anhydrous solvents (THF or DCM) to avoid hydrolysis of intermediates.
- Validation : Post-synthesis characterization via and to confirm ester linkage formation and regioselectivity of the oxazole ring .
Basic: How can researchers resolve structural ambiguities in benzofuran-oxazole hybrids using crystallographic techniques?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation of a benzene or ethyl acetate solution to obtain high-quality crystals .
- Data collection : Use a Mo-Kα or Cu-Kα radiation source. SHELX software (e.g., SHELXL) refines structural parameters, with hydrogen bonds analyzed using Olex2 or Mercury .
- Interpretation : Planarity of the benzofuran-oxazole core (mean deviation <0.01 Å) and intermolecular interactions (e.g., O–H⋯O hydrogen bonds) are critical for validating the structure .
Advanced: What strategies address contradictions in bioactivity data for benzofuran derivatives across different assays?
Methodological Answer:
Contradictions often arise from assay-specific variables (e.g., cell line sensitivity, solvent effects). Researchers should:
- Standardize protocols : Use consistent dimethyl sulfoxide (DMSO) concentrations (<1% v/v) to avoid cytotoxicity artifacts.
- Control experiments : Include reference compounds (e.g., coumestrol for estrogenic activity) to benchmark activity .
- SAR analysis : Systematically modify substituents (e.g., 3-methylphenoxy vs. methoxy groups) to isolate electronic vs. steric effects on target binding .
Advanced: How can computational methods predict the electronic properties of benzofuran-oxazole hybrids?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) are used to:
- Map electrostatic potentials : Identify nucleophilic/electrophilic regions on the oxazole ring.
- Analyze frontier orbitals : HOMO-LUMO gaps correlate with reactivity; smaller gaps (e.g., 4.5 eV) suggest higher electrophilicity .
- Validate experimental data : Compare calculated chemical shifts (via GIAO method) with empirical results to confirm structural assignments .
Advanced: What experimental design principles optimize reaction yields in multi-step syntheses of benzofuran derivatives?
Methodological Answer:
- Stepwise monitoring : Use TLC or LC-MS after each step to identify byproducts (e.g., over-oxidized benzofurans).
- Catalyst screening : Test palladium catalysts (e.g., Pd/C vs. Pd(OAc)) for Suzuki-Miyaura couplings to improve cross-selectivity .
- Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) enhance oxazole cyclization, while non-polar solvents (toluene) favor sigmatropic rearrangements .
Basic: What spectroscopic techniques are essential for characterizing [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl esters?
Methodological Answer:
- NMR spectroscopy :
- HRMS : Use ESI(+) mode to detect [M+H] ions; deviations >2 ppm suggest impurities .
Advanced: How can researchers analyze substituent effects on the stability of benzofuran-oxazole hybrids under physiological conditions?
Methodological Answer:
- Hydrolytic stability assays : Incubate compounds in PBS (pH 7.4) at 37°C for 24h; quantify degradation via HPLC.
- Electron-withdrawing groups (e.g., nitro) on the phenoxy moiety reduce ester hydrolysis rates .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C indicates suitability for high-temperature reactions) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
